3-Methyl-3-azabicyclo[3.2.1]octan-8-amine
Description
Significance of the Azabicyclo[3.2.1]octane Scaffold in Organic Chemistry
The azabicyclo[3.2.1]octane scaffold is a privileged structure in organic chemistry, primarily because it forms the core of numerous natural products with significant physiological effects. This bicyclic system, consisting of a six-membered piperidine (B6355638) ring and a five-membered pyrrolidine (B122466) ring sharing two carbon atoms and a nitrogen atom, imparts a conformationally restricted framework. This rigidity is crucial for its biological activity, as it reduces the entropic penalty upon binding to a receptor or enzyme.
The structural features of the azabicyclo[3.2.1]octane skeleton have made it an attractive target for synthetic chemists. The development of novel synthetic routes to this scaffold and its derivatives is an active area of research, as it opens up avenues for the creation of new chemical entities with potential therapeutic applications. The stereochemistry of the scaffold is also of paramount importance, as different isomers can exhibit markedly different biological activities.
The Role of the Bicyclic Amine Derivative in Tropane (B1204802) Alkaloid Research
The azabicyclo[3.2.1]octane core is famously the central structural motif of tropane alkaloids, a class of natural products found in plants of the Solanaceae family. Prominent examples of tropane alkaloids include atropine, scopolamine, and cocaine, which are known for their potent effects on the central and peripheral nervous systems. These compounds are specifically 8-methyl-8-azabicyclo[3.2.1]octane derivatives.
While 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine is an isomer of the basic tropane skeleton, its "3-aza" designation signifies that the nitrogen atom is in a different position within the bicyclic system compared to the "8-aza" structure of traditional tropane alkaloids. This isomeric difference is significant, as it leads to a different three-dimensional shape and distribution of nitrogen basicity, which in turn can result in distinct pharmacological properties. Research into isomers like this compound allows for the exploration of the structure-activity relationships of tropane-like molecules, contributing to a deeper understanding of how the placement of the nitrogen atom influences biological activity.
Overview of this compound as a Research Target
This compound serves as a valuable research target and building block in synthetic chemistry. Its precursor, 3-methyl-3-azabicyclo[3.2.1]octan-8-one, can be synthesized and subsequently converted to the corresponding amine. This amine, existing as α and β stereoisomers, is a key intermediate for the synthesis of a variety of derivatives.
Research has focused on the synthesis and conformational analysis of amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines. researchgate.netresearchgate.net These studies utilize spectroscopic techniques such as Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), and ¹³C NMR to elucidate the three-dimensional structure of these molecules in solution. Such research has shown that these compounds typically adopt a chair-envelope conformation, with the N-CH₃ group in an equatorial position. researchgate.netresearchgate.net The detailed structural information gathered from these studies is crucial for understanding how these molecules might interact with biological systems and for the rational design of new compounds with specific properties.
Below are tables detailing some of the fundamental properties and spectroscopic data for this compound and its ketone precursor.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| IUPAC Name | This compound |
Table 2: Spectroscopic Data for this compound Hydrochloride (1:2) chemicalbook.com
| Spectrum Type | Description |
|---|---|
| ¹H NMR | Available spectral data for the dihydrochloride (B599025) salt. |
| IR | Available spectral data. |
| Mass Spectrometry | Available spectral data. |
Table 3: Properties of the Precursor 3-Methyl-3-azabicyclo[3.2.1]octan-8-one
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₃NO |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | 3-methyl-3-azabicyclo[3.2.1]octan-8-one |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methyl-3-azabicyclo[3.2.1]octan-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-10-4-6-2-3-7(5-10)8(6)9/h6-8H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMNZTTYSHLWCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC(C1)C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Methyl 3 Azabicyclo 3.2.1 Octan 8 Amine and Its Core Scaffold
Established Synthetic Routes to the 3-Azabicyclo[3.2.1]octane Core
The construction of the 3-azabicyclo[3.2.1]octane skeleton, the fundamental structure of the target compound, can be achieved through various synthetic strategies. These methods often involve the formation of the bicyclic ring system through cyclization or rearrangement reactions of appropriately functionalized precursors.
Cyclization of Precursors under Controlled Conditions
The formation of the 3-azabicyclo[3.2.1]octane core can be accomplished through the cyclization of acyclic or monocyclic precursors under carefully controlled reaction conditions. These strategies often rely on the formation of key carbon-carbon or carbon-nitrogen bonds to construct the bicyclic framework. While specific examples for the 3-azabicyclo[3.2.1]octane system are not as prevalent in the literature as for its 8-azabicyclo[3.2.1]octane isomer (tropane), the principles of intramolecular cyclization are broadly applicable. For instance, the intramolecular cyclization of aziridines with π-nucleophiles has been explored as a route to azabicyclic systems. The success of such cyclizations is highly dependent on the nature of the substituent on the nitrogen atom of the aziridine (B145994). It has been reported that an N-nosyl group on the aziridine nitrogen efficiently leads to the desired bicyclic ring system, which can be subsequently deprotected. smolecule.com
Mannich Condensation Approaches
The Mannich condensation is a powerful tool for the construction of nitrogen-containing rings and has been applied to the synthesis of the related 8-azabicyclo[3.2.1]octane (tropane) skeleton. This reaction typically involves the condensation of an amine, an aldehyde (often formaldehyde), and a compound containing an active hydrogen. While direct application to the 3-azabicyclo[3.2.1]octane core is less documented, the principles of the double Mannich reaction, famously used in the Robinson-Schöpf synthesis of tropinone (B130398), can be conceptually adapted.
Robinson-Schöpf Reaction Modifications
The Robinson-Schöpf reaction is a classic biomimetic synthesis of tropinone, the ketone precursor to tropane (B1204802) alkaloids which possess the 8-azabicyclo[3.2.1]octane core. This one-pot reaction involves the condensation of a dialdehyde, a primary amine, and a derivative of acetone-dicarboxylic acid. While the original reaction leads to the 8-aza isomer, modifications to the starting materials could potentially be envisioned to favor the formation of the 3-azabicyclo[3.2.1]octane skeleton. For instance, a modified Robinson-Schöpf reaction has been utilized in the synthesis of tropane-type alkaloids, employing a synthetic equivalent of hydroxysuccindialdehyde. rsc.org Although not directly yielding the 3-aza isomer, these modifications demonstrate the adaptability of the core reaction for constructing complex bicyclic amines.
Intramolecular Cyclization Strategies
Intramolecular cyclization represents a broad and versatile approach to the 3-azabicyclo[3.2.1]octane core and its analogues. These strategies involve a precursor molecule that already contains most of the necessary atoms of the final bicyclic system, with the final ring-closing step forming the bicyclic structure.
A variety of such strategies have been reported for the synthesis of the isomeric 2-azabicyclo[3.2.1]octane scaffold, which provide insight into potential routes to the 3-aza system. rsc.org These include:
Nucleophilic attack and concomitant intramolecular cyclization: This is a common strategy that often utilizes cyclopentane (B165970) or piperidine (B6355638) derivatives as starting materials. rsc.org
Palladium-catalyzed intramolecular cyclization: This method has been used to prepare 2-azabicyclo[3.2.1]octan-3-one derivatives from suitable hydrazine (B178648) precursors. rsc.org
Intramolecular SN2 reaction: Sulfonamides have been shown to undergo intramolecular SN2 reactions upon deprotonation to yield the bicyclic core. rsc.org
A notable example leading to a related bicyclic system involves an ene reductase-enabled intramolecular β-C–H functionalization of substituted cyclohexanones, which, followed by a spontaneous intramolecular Aza-Michael addition, forges the bicyclic bridge. nih.gov
Rearrangement Reactions for Scaffold Construction
Rearrangement reactions offer an alternative and often elegant pathway to the azabicyclo[3.2.1]octane core, typically through ring-enlargement or skeletal reorganization. rsc.org Several types of rearrangement reactions have been successfully employed for the synthesis of the isomeric 2-azabicyclo[3.2.1]octane scaffold and could be conceptually applied to the 3-aza system. rsc.org
Key rearrangement strategies include:
Beckmann rearrangement: This reaction has been used to convert norcamphor-derived oximes into 2-azabicyclo[3.2.1]octan-3-ones. rsc.org
Norbornadiene cascade rearrangements: The reaction of substituted norbornadienes with tosyl azide (B81097) proceeds through a cycloaddition/rearrangement sequence to provide the 2-azabicyclo[3.2.1]octadiene system, which can be reduced to the saturated bicyclooctane ring. nih.gov The proposed mechanism involves a dipolar cycloaddition, loss of nitrogen to form an aziridine, ring-opening, and a Cope rearrangement. nih.gov
Semipinacol rearrangement: Fused β-lactam diols can undergo a semipinacol rearrangement to give keto-bridged bicyclic amides, providing another route to azabicyclic systems. nih.gov
Table 1: Overview of Synthetic Strategies for the Azabicyclo[3.2.1]octane Core
| Methodology | Key Transformation | Starting Material Type | Resulting Scaffold | Reference |
|---|---|---|---|---|
| Intramolecular Cyclization | Aziridine ring-opening and cyclization | N-substituted aziridines with π-nucleophiles | 6-Azabicyclo[3.2.1]octane | smolecule.com |
| Rearrangement Reaction | Norbornadiene cascade rearrangement | Substituted norbornadienes and tosyl azide | 2-Azabicyclo[3.2.1]octadiene | nih.gov |
| Rearrangement Reaction | Beckmann rearrangement | Norcamphor derived oximes | 2-Azabicyclo[3.2.1]octan-3-one | rsc.org |
| Rearrangement Reaction | Semipinacol rearrangement | Fused β-lactam diols | Keto-bridged 6-azabicyclo[3.2.1]octane | nih.gov |
| Intramolecular Cyclization | Intramolecular SN2 reaction | Sulfonamides | 2-Azabicyclo[3.2.1]octane | rsc.org |
Stereoselective Synthesis of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine and its Enantiomers
The synthesis of specific stereoisomers of this compound is crucial for understanding its structure-activity relationships in various biological contexts. Research has focused on the stereoselective synthesis of its immediate precursors, the 3-methyl-3-azabicyclo[3.2.1]octan-8-ols.
A stereoselective synthesis of 3-methyl-3-azabicyclo[3.2.1]octan-8α-ol and 3-methyl-3-azabicyclo[3.2.1]octan-8β-ol has been reported. researchgate.net These diastereomeric alcohols can serve as key intermediates for the synthesis of the corresponding amines. The conversion of these alcohols to the target amines can be envisioned through standard functional group transformations that proceed with either retention or inversion of configuration at the C-8 position, allowing for the synthesis of both the α- and β-amino diastereomers.
Furthermore, the synthesis of various amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines has been described, confirming the accessibility of the target amine. researchgate.net While the direct enantioselective synthesis of this compound has not been extensively detailed, the broader field of asymmetric synthesis of the related 8-azabicyclo[3.2.1]octane (tropane) derivatives offers valuable insights. ehu.esrsc.orgresearchgate.net Methodologies such as desymmetrization of meso starting materials, the use of chiral auxiliaries, and asymmetric catalysis could potentially be adapted for the enantioselective synthesis of the 3-aza analogue. researchgate.net
Table 2: Precursors and Derivatives of the Target Compound
| Compound | Stereochemistry | Synthetic Relevance | Reference |
|---|---|---|---|
| 3-Methyl-3-azabicyclo[3.2.1]octan-8α-ol | α-hydroxy | Precursor to the α-amino derivative | researchgate.net |
| 3-Methyl-3-azabicyclo[3.2.1]octan-8β-ol | β-hydroxy | Precursor to the β-amino derivative | researchgate.net |
| Amides of 3-Methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines | α- and β-amido | Derivatives confirming the synthesis of the target amine | researchgate.net |
Enantioselective Construction of the Azabicyclo[3.2.1]octane Scaffold
Achieving high enantioselectivity in the synthesis of the azabicyclo[3.2.1]octane scaffold is paramount. Methodologies can be broadly categorized into two main approaches: the enantioselective desymmetrization of achiral precursors, such as tropinone derivatives, and the de novo construction of the bicyclic system using asymmetric catalysis or chiral auxiliaries. Current time information in Denbighshire, GB.
A variety of catalytic strategies have been developed to facilitate this. For instance, cascade cyclization reactions enabled by substituted π-allyl palladium dipoles have been used to construct enantiomerically enriched aza-bicyclo[3.2.1]octane frameworks with excellent stereochemical control. uni-regensburg.de Another powerful technique involves the [5+2] cycloaddition reaction. Organometallic molybdenum scaffolds have been employed as reaction partners with electron-deficient alkenes in a Brønsted acid-catalyzed [5+2] cycloaddition, yielding functionalized azabicyclo[3.2.1]octenes with high enantiopurity. uniovi.es This method allows for the creation of four stereocenters in a single step with complete control over regio- and stereochemistry. uniovi.es
Furthermore, copper-catalyzed enantioselective alkene carboamination has been reported for the synthesis of 6-azabicyclo[3.2.1]octanes, where two new rings and two stereocenters are formed in a single transformation. nih.gov Organocatalysis also presents a viable route; for example, the formal (3+2) cycloaddition between azomethine ylides and electron-poor alkenes can be activated by organocatalysts to build the scaffold. acs.org
A summary of selected enantioselective methods is presented below:
| Method | Catalyst/Reagent | Key Transformation | Stereocontrol |
| Cascade Cyclization | Palladium complex with Feringa ligand | Dearomatization of indoles | >90% ee |
| [5+2] Cycloaddition | Brønsted Acid with TpMo(CO)₂(η³-pyridinyl) scaffold | Cycloaddition of η³-pyridinyl scaffold and alkenes | High enantiopurity |
| Alkene Carboamination | Ph-Box-Cu₂ | Intramolecular carboamination of N-sulfonyl-2-aryl-4-pentenamines | Excellent enantioselectivities |
| 1,3-Dipolar Cycloaddition | Dual Pd/Co catalyst system | Cycloisomerization/cycloaddition cascade | High stereoselectivity |
Enzymatic Resolution Techniques for Chiral Purity
Enzymatic methods offer a highly selective means of obtaining enantiopure compounds. Lipase-catalyzed reactions are particularly prominent in the resolution of intermediates leading to the azabicyclo[3.2.1]octane core. One reported strategy involves the lipase-catalyzed enantioselective ring opening of a racemic exo-norbornene β-lactam. researchgate.netmdpi.com This kinetic resolution allows for the separation of enantiomers, providing access to the corresponding enantiopure azabicyclic exo β-amino acid, a valuable precursor. researchgate.netmdpi.com
Porcine Liver Esterase (PLE) has been utilized for the novel asymmetric dealkoxycarbonylation of 3-oxo-8-azabicyclo[3.2.1]octane-2,4-dicarboxylates. rsc.org This enzymatic transformation provides a direct route to optically active β-keto ester intermediates, which are key building blocks for various tropane alkaloids. rsc.org Additionally, transaminases have been explored; protein engineering has been applied to develop catalysts for the transformation of 8-benzoyl-8-azabicyclo[3.2.1]octan-3-one into the corresponding 3-amino derivative, a structure closely related to the target compound. uniovi.es
Chiral Auxiliary Approaches
The use of chiral auxiliaries is a classic and reliable strategy for directing the stereochemical outcome of a reaction. In the synthesis of the azabicyclo[3.2.1]octane scaffold, chiral auxiliaries are typically employed in cycloaddition reactions. acs.org For example, a chiral sulfoxide (B87167) has been used to achieve stereocontrol in a (3+2) cycloaddition involving 3-oxidopyridinium ylides. acs.org
Other notable examples include the use of (-)-8-phenylmenthol (B56881) as a chiral auxiliary in a (6+2) photocycloaddition to achieve a stereoselective synthesis. Current time information in Denbighshire, GB. In another instance, an α-methylbenzylamine unit was incorporated as a chiral auxiliary in a gold(III)-catalyzed cycloisomerization/cycloaddition cascade process to control the stereochemistry of the final polycyclic system. Current time information in Denbighshire, GB. The Evans chiral auxiliary, a well-established tool in asymmetric synthesis, has also been applied in 1,3-dipolar cycloaddition reactions to produce precursors for tropane alkaloids with predictable stereochemistry. acs.orgacs.org
Control of Stereochemistry in the Bicyclic System
The rigid, bicyclic nature of the azabicyclo[3.2.1]octane system results in distinct endo and exo faces, and the relative orientation of substituents is critical for biological function. The synthesis of new diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids has been achieved using exo- and endo-norbornene amino acids as chiral building blocks, demonstrating how the stereochemistry of the starting material dictates the final product's configuration. researchgate.net
The profound impact of stereochemistry is highlighted in studies of N-acylethanolamine-hydrolyzing acid amidase (NAAA) inhibitors. For a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides, the endo-isomer exhibited potent submicromolar inhibition of the enzyme, whereas the corresponding exo-diastereoisomer was completely devoid of activity. researchgate.netnih.gov This stark difference underscores the necessity of precise stereochemical control.
Stereoselective synthesis of the epimeric 3-methyl-3-azabicyclo[3.2.1]octan-8α- and 8β-ols has been carried out, and spectroscopic studies confirmed that both compounds preferentially adopt a chair-envelope conformation with the N-methyl group in an equatorial position. researchgate.net The synthetic route chosen must be able to selectively produce the desired diastereomer. This is often achieved by controlling the trajectory of a nucleophilic attack on a carbonyl precursor, such as tropinone, where different reducing agents or reaction conditions can favor the formation of either the α (axial) or β (equatorial) alcohol.
Advanced Synthetic Techniques and Process Optimization
To move from laboratory-scale synthesis to viable production, advanced techniques and process optimization are essential. These efforts focus on improving yield, purity, safety, and scalability.
Continuous Flow Reactor Applications
Continuous flow chemistry is emerging as a powerful tool for the synthesis of pharmaceutical intermediates, offering advantages in terms of safety, reproducibility, and scalability. rsc.org While detailed reports on the continuous flow synthesis of this compound are not widely available, the technology has been applied to the broader class of tropane alkaloids. capes.gov.br For instance, a retro-aza-Michael reaction has been performed in continuous flow to synthesize related alkaloid structures. acs.org
However, the application of this technology is not without challenges. An attempt to perform a [3+2]-cycloaddition to form the azabicyclo[3.2.1]octane scaffold under continuous microwave flow conditions resulted in the decomposition of the product, likely due to overheating in the reactor. uni-regensburg.de This highlights the need for careful optimization of reactor design and operating conditions when translating batch procedures to flow systems.
Catalyst Systems and Reaction Condition Tuning
The choice of catalyst and the fine-tuning of reaction conditions are critical for optimizing the synthesis of the azabicyclo[3.2.1]octane core. A wide array of catalyst systems have been investigated, each with specific applications.
Examples of Catalyst Systems and Their Applications:
| Catalyst System | Reaction Type | Application/Advantage |
| Chiral Lithium Amides | Enantioselective deprotonation/aldol (B89426) reaction | Synthesis of tropane alkaloids from tropinone with high enantiocontrol. Current time information in Denbighshire, GB.ehu.es |
| Dual Pd/Co System | Cycloisomerization/ (5+2) cycloaddition | Enantioselective synthesis of complex tropane derivatives. ehu.es |
| Gold(III) Catalysts | Cycloisomerization/ cycloaddition cascade | Stereocontrolled synthesis of polycyclic systems containing the tropane core. Current time information in Denbighshire, GB. |
| Pt/NiCuAlOₓ | One-pot aminocyclization | Transformation of 2,5-tetrahydrofurandimethanol into an 8-oxa-3-azabicyclo[3.2.1]octane core. |
| Brønsted Acids | [5+2] Cycloaddition | Catalyzes the reaction between organometallic scaffolds and alkenes; the ratio of acid to Lewis acid is critical. uniovi.es |
| Palladium on Carbon | Hydrogenolysis | Used for the removal of N-benzyl protecting groups to yield the core amine. |
Reaction conditions such as temperature, pressure, and solvent play a crucial role. For instance, in the Dieckmann cyclization to form a 2-azabicyclo[3.2.1]octane core, high temperatures are necessary to ensure the correct axial orientation of ester substituents, which is required for the cyclization to proceed. rsc.org Similarly, in certain lithium-mediated reactions, temperatures as low as -100 °C are employed to control selectivity. The choice of an alkyl lithium reagent, such as n-hexyl lithium, can be advantageous as it does not generate gas upon quenching, which is a key consideration for process safety and scalability.
Isolation and Purification Strategies
The isolation and purification of this compound and related compounds from complex reaction mixtures are critical for ensuring high purity, which is essential for subsequent analytical characterization and use. The basic nature of the amine and the rigidity of the bicyclic scaffold influence the selection of appropriate purification methodologies. Common strategies involve a combination of extraction, chromatography, and crystallization techniques, often tailored to separate the target compound from starting materials, byproducts, and stereoisomers.
A primary challenge in the purification of compounds built on the 3-azabicyclo[3.2.1]octane core is the separation of diastereomers, such as endo and exo isomers, which often exhibit similar physical properties. nih.gov The choice of method depends on the scale of the synthesis, the nature of the impurities, and the required final purity of the product.
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a foundational technique used in the workup of synthesis reactions producing basic amines like those in the tropane alkaloid family. researchgate.netnih.govakjournals.com This method leverages the pH-dependent solubility of the amine.
Acidic Wash: The crude reaction mixture, dissolved in an organic solvent, is first washed with a dilute acidic aqueous solution (e.g., acetic acid, tartaric acid, or dilute HCl). researchgate.netakjournals.com The basic nitrogen atom of the bicyclic amine is protonated, forming a water-soluble salt that partitions into the aqueous phase, leaving non-basic impurities in the organic layer.
Basification and Re-extraction: The acidic aqueous layer is then neutralized or made basic with a base like ammonia (B1221849) (NH₃) or sodium carbonate (Na₂CO₃) to deprotonate the amine salt. researchgate.net This regenerates the free amine, which is less soluble in water and can be extracted back into an organic solvent such as dichloromethane (B109758) or ethyl acetate. researchgate.netakjournals.com This process effectively separates the basic target compound from neutral and acidic impurities.
| Step | Aqueous Phase | Organic Solvent | Purpose | Reference |
|---|---|---|---|---|
| Acidic Extraction | Dilute Acetic Acid or Tartaric Acid | Ethyl Acetate or Diethyl Ether | To isolate basic and quaternary alkaloids in the aqueous layer. | researchgate.netakjournals.comrsc.org |
| Basification | Ammonia (NH₃) or Sodium Carbonate (Na₂CO₃) to pH > 8 | - | To deprotonate the amine salt, rendering it soluble in organic solvents. | researchgate.netakjournals.com |
| Final Extraction | - | Dichloromethane or Chloroform (B151607) | To extract the free base (purified amine) into the organic phase. | akjournals.comnih.gov |
Chromatographic Methods
Chromatography is indispensable for achieving high purity, especially for separating closely related isomers. nih.govresearchgate.net
Column Chromatography: Gravity or flash column chromatography using silica (B1680970) gel (SiO₂) is a standard method for purifying tropane-like compounds. researchgate.net The choice of eluent is crucial for effective separation. A common approach is to use a non-polar solvent like chloroform or dichloromethane with an increasing gradient of a more polar solvent, typically methanol. researchgate.net The addition of a small amount of base, such as ammonia or triethylamine, to the mobile phase can prevent peak tailing by neutralizing acidic sites on the silica gel.
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be employed for both the analysis and purification of small quantities of these compounds. akjournals.com For instance, a mobile phase of methanol–acetone–aqueous ammonia (5:4.5:0.5) has been successfully used for separating tropane alkaloids on Kieselgel 60 F254 plates. akjournals.com
Solid-Phase Extraction (SPE): SPE offers a rapid method for sample cleanup. akjournals.com Cartridges containing strong cation exchangers (SPE-SCX) are particularly effective for isolating basic compounds from crude extracts. akjournals.com
High-Speed Countercurrent Chromatography (HSCCC): For preparative-scale separations, HSCCC is a powerful liquid-liquid partition chromatography technique that avoids solid stationary phases. A two-phase solvent system of n-hexane/ethyl acetate/methanol/water has been shown to be effective for isolating bicyclo-[3.2.1]-octanoid structures. nih.gov
| Technique | Stationary Phase | Typical Mobile Phase/Eluent | Application | Reference |
|---|---|---|---|---|
| Column Chromatography | Silica Gel (SiO₂) | Chloroform with increasing Methanol gradient (e.g., 10:1) | General purification and isolation of pure alkaloids. | researchgate.net |
| Flash Column Chromatography | Silica Gel | Not specified | Separation of 3α-aryl and 3β-aryl isomers. | nih.gov |
| HPTLC | Kieselgel 60 F254 | Methanol–acetone–aqueous ammonia (5:4.5:0.5) | Quantitative analysis and separation. | akjournals.com |
| SPE | Strong Cation Exchanger (SCX) or C18 | Not specified | Crude extract purification and cleanup. | akjournals.com |
| HSCCC | Liquid (no solid support) | n-hexane/ethyl acetate/methanol/water (3:1:1:1) | Preparative isolation of target compounds. | nih.gov |
Crystallization
Crystallization is often the final step to obtain a highly purified product. google.com The free amine or a corresponding salt can be crystallized from a suitable solvent or solvent mixture. For amines, conversion to a salt (e.g., hydrochloride or oxalate) can improve crystallinity and stability. researchgate.net Recrystallization from an appropriate solvent system can further enhance purity by removing trace impurities. google.com The choice of solvent is determined empirically to find conditions where the compound has high solubility at an elevated temperature and low solubility at a reduced temperature.
Structural and Conformational Analysis of 3 Methyl 3 Azabicyclo 3.2.1 Octan 8 Amine
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques (NOESY, gHSQC, TOCSY)
Two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the spatial relationships between atoms in a molecule. For derivatives of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine, techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY), Gradient Heteronuclear Single Quantum Coherence (gHSQC), and Total Correlation Spectroscopy (TOCSY) have been pivotal. researchgate.net
Studies on amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines have utilized these methods to achieve complete assignment of all proton and carbon resonances. researchgate.net
gHSQC experiments correlate directly bonded ¹H and ¹³C nuclei, providing a clear map of which protons are attached to which carbons.
TOCSY experiments establish correlations between all protons within a spin system, helping to identify protons belonging to the same structural fragment.
NOESY experiments are crucial for conformational analysis, as they detect through-space interactions between protons that are in close proximity, typically within 5 Å. These correlations provide definitive evidence for the relative stereochemistry and conformation of the bicyclic system.
Collectively, these NMR studies have consistently shown that in solution (e.g., in CDCl₃ at room temperature), the 3-methyl-3-azabicyclo[3.2.1]octane skeleton predominantly adopts a chair-envelope conformation . In this arrangement, the six-membered piperidine (B6355638) ring is in a chair form, while the five-membered pyrrolidine (B122466) ring adopts an envelope shape. The N-CH₃ group consistently occupies an equatorial position relative to the piperidine ring, which is the sterically favored arrangement. researchgate.net
Table 1: Representative ¹H and ¹³C NMR Data Interpretation for the 3-Methyl-3-azabicyclo[3.2.1]octane Scaffold Note: This table is illustrative, based on findings for derivatives as specific data for the parent amine was not available.
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key NOESY Correlations |
|---|---|---|---|
| H1, H5 (Bridgehead) | 2.8 - 3.2 | 55 - 60 | H1 ↔ H2α, H8; H5 ↔ H4α, H6α |
| H2, H4 (Piperidine) | 1.5 - 2.5 | 30 - 35 | H2eq ↔ H4eq; H2ax ↔ H1, H8 |
| N-CH₃ | 2.2 - 2.4 | 40 - 45 | N-CH₃ ↔ H2eq, H4eq |
| H6, H7 (Pyrrolidine) | 1.8 - 2.6 | 25 - 30 | H6x ↔ H7x; H6n ↔ H5 |
| H8 (Amine sub.) | 3.5 - 4.0 | 50 - 55 | H8 ↔ H1, H5, H7n |
Infrared (IR) Spectroscopy for Structural Elucidation
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of this compound and its derivatives by IR spectroscopy reveals characteristic absorption bands corresponding to its key structural features. researchgate.net
The primary amine (-NH₂) group gives rise to characteristic stretching vibrations in the 3300-3500 cm⁻¹ region. The bicyclic alkane structure is identified by C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1450 cm⁻¹. The C-N bond of the tertiary amine within the ring also produces a stretching vibration, typically in the 1000-1200 cm⁻¹ range. For alcohol derivatives like the 3-methyl-3-azabicyclo[3.2.1]octan-8-ols, a prominent broad band for the O-H stretch is observed. researchgate.net
Table 2: Characteristic Infrared Absorption Frequencies
| Functional Group | Vibration Type | Typical Frequency Range (cm⁻¹) |
|---|---|---|
| N-H (Primary Amine) | Symmetric & Asymmetric Stretch | 3300 - 3500 |
| C-H (Alkyl) | Stretch | 2850 - 2960 |
| N-H (Amine) | Scissoring (Bend) | 1590 - 1650 |
| C-H (Alkyl) | Bend | 1350 - 1470 |
| C-N (Tertiary Amine) | Stretch | 1000 - 1200 |
Optical Rotation Studies
The 3-methyl-3-azabicyclo[3.2.1]octane framework possesses chiral centers (at the bridgehead carbons C1 and C5), meaning it can exist as enantiomers. Optical rotation is a key physical property used to characterize and distinguish between these enantiomers. The specific rotation ([α]D) is a standardized measure of a compound's ability to rotate the plane of polarized light.
The synthesis of optically active derivatives of the azabicyclo[3.2.1]octane core is a significant area of research, often aimed at producing molecules with specific biological activities. For instance, the absolute configuration of optically active tropinone (B130398) monocarboxylic acid ester derivatives, which share the same core skeleton, has been confirmed by comparing their optical rotation with that of derivatives of natural (-)-cocaine. google.com The direction of optical rotation (dextrorotatory, '+', or levorotatory, '-') is used to designate a specific enantiomer, which is crucial for establishing its absolute stereochemistry (e.g., (1R,5S)). google.com
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including absolute configuration, bond lengths, and bond angles. While a crystal structure for the parent this compound was not found, analysis of closely related derivatives provides invaluable insight into the solid-state conformation of this scaffold.
The crystal structure of 3-phenethyl-3-azabicyclo[3.2.1]octan-8-α-ol confirmed that the bicyclic system adopts a chair-envelope conformation in the solid state. researchgate.net This conformation is characterized by the piperidine ring adopting a chair shape and the pyrrolidine ring an envelope form. This study also revealed the presence of intermolecular O-H···N hydrogen bonding, which helps to stabilize the crystal lattice. researchgate.net Similarly, X-ray studies of other derivatives, such as 8-methyl-2,4-bis(3-thienylmethylene)-8-azabicyclo[3.2.1]octan-3-one, have been used to definitively establish the stereochemistry of substituents on the ring. nih.gov
Table 3: Illustrative Crystallographic Parameters for a 3-Azabicyclo[3.2.1]octane Derivative Note: This data is representative of the scaffold and not specific to the title compound.
| Parameter | Description | Representative Value |
|---|---|---|
| Crystal System | The geometry of the unit cell | Monoclinic / Orthorhombic |
| Space Group | The symmetry of the crystal | P2₁/n or similar |
| a, b, c (Å) | Unit cell dimensions | a ≈ 6-10, b ≈ 15-20, c ≈ 10-15 |
| β (°) | Unit cell angle | ≈ 90-100° |
| Conformation | Solid-state molecular shape | Chair-envelope |
| Key Bond Length (C-N) | Average length of ring C-N bonds | 1.45 - 1.49 Å |
| Key Bond Angle (C-N-C) | Angle within the piperidine ring | 110 - 115° |
Computational Chemistry in Conformational and Structural Predictions
Computational chemistry serves as a powerful complement to experimental techniques, offering insights into molecular structure, stability, and spectroscopic properties.
Ab initio (from first principles) calculations are used to solve the Schrödinger equation for a molecule, providing highly accurate predictions of its electronic structure and properties. For derivatives of the 3-methyl-3-azabicyclo[3.2.1]octane system, these methods have been successfully employed to predict conformational preferences and to simulate spectroscopic data.
For example, studies on 3-methyl-3-azabicyclo[3.2.1]octan-8-ols have used the B3LYP/6-311G** level of theory to calculate their infrared spectra. researchgate.net The excellent agreement between the theoretically calculated spectra and the experimental observations validates the computational model and confirms the predicted molecular structures and intermolecular associations. researchgate.net These calculations support the experimental finding that the chair-envelope conformation with an equatorial N-methyl group is the most stable arrangement. researchgate.net
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In medicinal chemistry, it is frequently used to understand how a small molecule, such as a derivative of this compound, might interact with a biological target like a protein receptor or enzyme.
While specific clinical outcomes are beyond the scope of this analysis, docking studies on related azabicyclo[3.2.1]octane compounds have been used to explore their structure-activity relationships (SAR). nih.gov These investigations help rationalize why certain stereoisomers or substituted analogs exhibit higher potency. For example, docking can reveal crucial interactions, such as hydrogen bonds or lipophilic contacts, within a protein's binding pocket. nih.gov This information is instrumental in guiding the design of new analogs with improved properties by optimizing their fit and complementarity to the target.
Chemical Reactivity and Derivatization Strategies for 3 Methyl 3 Azabicyclo 3.2.1 Octan 8 Amine
Types of Chemical Reactions
The reactivity of 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine is characterized by reactions typical of its constituent functional groups: the tertiary amine of the bicyclic system and the primary exocyclic amine. These sites can undergo oxidation, reduction, and substitution reactions to yield a diverse range of products.
Oxidation Reactions and Derived Products
The tertiary amine at the N-3 position of the azabicyclo[3.2.1]octane ring is susceptible to oxidation, a common reaction for such amines. Treatment with oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA) can lead to the formation of the corresponding N-oxide. This transformation is a key step in certain synthetic pathways, such as the N-demethylation of N-methyl heterocycles. google.com While the primary amine at C-8 can also be oxidized, the tertiary bridgehead amine is often more reactive towards N-oxide formation.
In related diazabicyclo[3.2.1]octene systems, cyclic N-hydroxy groups have been oxidized using reagents like lead dioxide (PbO₂) to generate stable bicyclic nitroxyl (B88944) radicals. mdpi.com Furthermore, strong oxidative conditions, such as those employed in Lemieux-Johnson oxidation or ozonolysis, can lead to the cleavage of C-C bonds within the carbocyclic portion of the ring system, although this is a more destructive transformation. rsc.org
Table 1: Examples of Oxidation Reactions on Azabicyclo[3.2.1]octane Scaffolds
| Reaction Type | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| N-Oxidation | H₂O₂ or m-CPBA | N-Oxide | google.com |
| Hydroxyamine Oxidation | PbO₂ | Nitroxyl Radical | mdpi.com |
Reduction Reactions and Derived Products
The saturated 3-azabicyclo[3.2.1]octane core is generally stable under standard reductive conditions. Catalytic hydrogenation, for instance, is often employed to reduce other functional groups attached to the scaffold without affecting the bicyclic amine structure itself. oup.comudayton.edu For example, unsaturated precursors like azabicyclo[3.2.1]octadienes can be fully saturated to the corresponding octane (B31449) structure using palladium catalysts. rsc.org
Reduction reactions are more commonly associated with the derivatives of this compound rather than the parent compound. For instance, amides derived from the C-8 amine can be reduced back to amines using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). rsc.org Similarly, the precursor ketone, 3-methyl-3-azabicyclo[3.2.1]octan-8-one, can be reduced to the corresponding alcohol, 3-methyl-3-azabicyclo[3.2.1]octan-8-ol, which serves as a key intermediate for ester synthesis. acs.org
Substitution Reactions
Substitution reactions are fundamental to the derivatization of this compound, primarily occurring at the C-8 primary amine. This nucleophilic group readily reacts with a wide array of electrophiles.
Acylation: The reaction with acyl chlorides, anhydrides, or carboxylic acids (in the presence of coupling agents) yields amides. This is one of the most common derivatization strategies. researchgate.net
Alkylation: The primary amine can be mono- or di-alkylated using alkyl halides or via reductive amination with aldehydes or ketones. google.com This allows for the introduction of various alkyl substituents, modulating the compound's properties.
Substitution can also occur at other positions of the bicyclic frame, often starting from a different precursor. For example, derivatives of 8-azabicyclo[3.2.1]octan-3-ol can undergo substitution at the C-3 hydroxyl group through mechanisms like the Mitsunobu reaction. google.com These reactions highlight the broader synthetic potential of the azabicyclooctane scaffold. google.comnih.gov
Formation of Key Derivatives
The strategic derivatization of this compound and its precursors leads to the formation of several important classes of compounds, including esters, amides, and oximes.
Synthesis of Esters and Amides
Amides are readily synthesized from the primary amine at the C-8 position. Studies have detailed the synthesis of a series of amides by reacting both α and β epimers of this compound with various acylating agents. researchgate.netresearchgate.net
Esters are typically prepared not from the amine itself, but from the corresponding alcohol, 3-methyl-3-azabicyclo[3.2.1]octan-8-ol. This alcohol precursor is synthesized by the reduction of 3-methyl-3-azabicyclo[3.2.1]octan-8-one. The resulting α and β-alcohols can then be esterified with a range of carboxylic acids or their derivatives to produce a library of ester compounds. researchgate.netresearchgate.net
Table 2: Selected Amide and Ester Derivatives of the 3-Methyl-3-azabicyclo[3.2.1]octane Scaffold
| Derivative Type | Starting Material | Reactant Example | Product Example | Reference |
|---|---|---|---|---|
| Amide | This compound | Benzoyl chloride | N-(3-Methyl-3-azabicyclo[3.2.1]octan-8-yl)benzamide | researchgate.net |
| Ester | 3-Methyl-3-azabicyclo[3.2.1]octan-8-ol | Acetic anhydride | 3-Methyl-3-azabicyclo[3.2.1]octan-8-yl acetate | researchgate.netresearchgate.net |
| Amide | This compound | Phenylacetyl chloride | N-(3-Methyl-3-azabicyclo[3.2.1]octan-8-yl)-2-phenylacetamide | researchgate.net |
Preparation of Oximes
Oximes of the 3-azabicyclo[3.2.1]octane system are important synthetic intermediates, particularly for the preparation of the C-8 amine. The oxime is synthesized from the corresponding ketone, 3-methyl-3-azabicyclo[3.2.1]octan-8-one, by reaction with hydroxylamine. csic.esresearchgate.net The resulting 3-methyl-3-azabicyclo[3.2.1]octan-8-one oxime can exist as E and Z isomers. This oxime is a crucial precursor that can be reduced to form this compound.
The synthesis and stereochemistry of these oximes have been studied in detail, confirming their structure and conformational preferences using spectroscopic methods like IR, 1H NMR, and 13C NMR. csic.esresearchgate.net The formation of oximes represents a key strategic step in the functionalization of the C-8 position of the bicyclic system.
Development of Urea (B33335) Derivatives
The primary amine group of this compound serves as a versatile handle for the synthesis of a diverse range of urea derivatives. These derivatives are of significant interest in medicinal chemistry due to the ability of the urea functional group to participate in hydrogen bonding, a key interaction for binding to biological targets. The synthesis of unsymmetrical ureas based on the closely related 8-azabicyclo[3.2.1]octane scaffold has been reported, providing a strategic blueprint for derivatization. nih.govacs.org
A common synthetic route involves the use of nortropane-8-carbonyl chlorides as key intermediates. nih.gov These intermediates can be treated with a slight excess of a primary or secondary amine to yield the corresponding unsymmetrical ureas in high yields. nih.gov This method allows for the introduction of a wide variety of substituents, enabling the creation of a library of compounds with diverse pharmacophores displayed on a relatively rigid bicyclic frame. nih.govacs.org
The general approach can be summarized in the following reaction scheme:
Scheme 1: General Synthesis of Unsymmetrical Ureas from an 8-Azabicyclo[3.2.1]octane Scaffold
Where the bicyclic scaffold is 3-methyl-3-azabicyclo[3.2.1]octan-8-yl
An alternative approach involves the demethylation of the nitrogen at the 8-position, followed by reaction with phosgene (B1210022) or a phosgene equivalent to form a carbamoyl (B1232498) chloride intermediate. nih.gov Subsequent reaction with an amine furnishes the desired unsymmetrical urea. nih.gov While effective, this route may sometimes favor the formation of the carbamoyl chloride as the major product, requiring careful optimization of reaction conditions. nih.gov
The table below illustrates the types of amines that can be used to generate a library of urea derivatives based on this scaffold.
| Amine (R'R''NH) | Resulting Urea Substituent (-NR'R'') |
| Aniline | -NHPh |
| Benzylamine | -NHCH₂Ph |
| Morpholine | -N(CH₂)₄O |
| Piperidine (B6355638) | -N(CH₂)₅ |
| Dimethylamine | -N(CH₃)₂ |
This table represents a conceptual library based on reported synthetic strategies for the 8-azabicyclo[3.2.1]octane scaffold.
Functionalization at Specific Positions of the Bicyclic Scaffold
Beyond derivatization of the exocyclic amine, the rigid 8-azabicyclo[3.2.1]octane framework itself can be functionalized at various positions to modulate the compound's stereochemistry and physicochemical properties. ucl.ac.ukehu.esrsc.org Such modifications are crucial for exploring the structure-activity relationships of this scaffold in different biological contexts.
One key strategy involves reactions at the carbon atoms adjacent to the bicyclic nitrogen. The formation of α-metallo amine synthetic equivalents allows for subsequent electrophilic substitution, enabling the introduction of various functional groups. The stereochemical outcome of these reactions is often influenced by the rigid conformation of the bicyclic system.
Functionalization can also be achieved through reactions involving a ketone intermediate, such as tropinone (B130398), which shares the same core scaffold. Aldol (B89426) reactions with tropinone can introduce hydroxylated alkyl substituents, and the stereoselectivity of these additions can be controlled through the choice of reaction conditions and catalysts. canada.ca For instance, magnesium iodide-catalyzed aldol reactions have been shown to yield different aldol products compared to those obtained from lithium enolates. canada.ca
Furthermore, the bicyclic scaffold can be modified through carbon-carbon bond-forming reactions like the Suzuki coupling, which can be used to introduce aryl or heteroaryl moieties. nih.gov This is particularly useful for creating derivatives with extended conjugation or specific aromatic interactions.
The table below summarizes some reported functionalization strategies for the 8-azabicyclo[3.2.1]octane and related scaffolds.
| Position of Functionalization | Reaction Type | Reagents/Catalysts | Introduced Functional Group |
| C-2/C-4 (α to Nitrogen) | Aldol Reaction | Lithium Diisopropylamide (LDA), Aldehyde | Hydroxyalkyl |
| C-2/C-4 (α to Nitrogen) | Alkylation | LDA, Alkyl Halide | Alkyl |
| N-8 | Demethylation/Acylation | α-Chloroethyl chloroformate, Acyl Chloride | Acyl |
| C-3 | Suzuki Coupling (from triflate) | Palladium catalyst, Boronic acid | Aryl/Heteroaryl |
This table is a compilation of functionalization strategies applicable to the 8-azabicyclo[3.2.1]octane core structure based on available literature.
The ability to selectively functionalize the this compound scaffold at both the exocyclic amine and various positions on the bicyclic core provides a powerful platform for the design and synthesis of novel chemical entities with tailored properties.
Structure Activity Relationship Sar Studies of 3 Methyl 3 Azabicyclo 3.2.1 Octan 8 Amine Derivatives
Influence of Stereochemistry on Molecular Interactions
The three-dimensional arrangement of substituents on the 3-azabicyclo[3.2.1]octane core is a determining factor in the biological activity of its derivatives. The stereochemistry, particularly the endo versus exo orientation of substituents, plays a pivotal role in how these molecules interact with their biological targets.
Research into a series of pyrazole (B372694) azabicyclo[3.2.1]octane sulfonamides as inhibitors of N-acylethanolamine-hydrolyzing acid amidase (NAAA) has highlighted the profound impact of stereoisomerism. In these studies, constraining a more flexible piperidine (B6355638) ring into the rigid azabicyclo[3.2.1]octane scaffold was found to be beneficial for inhibitory activity. A key finding was the difference in potency between diastereomers with substituents at the C3-position. The endo-isomer of a pyrazinyloxy-substituted derivative demonstrated submicromolar activity against human NAAA. In stark contrast, the corresponding exo-diastereoisomer was found to be completely devoid of any significant inhibitory activity.
This stark difference in activity underscores the high degree of stereochemical sensitivity of the target enzyme's binding pocket. The endo configuration likely positions the substituent in a manner that allows for optimal interactions, such as hydrogen bonding or hydrophobic interactions, with key residues within the active site. The incorrect orientation of the substituent in the exo configuration may lead to steric clashes or an inability to form these crucial interactions, thus abolishing its biological effect.
Further confirmation of this stereochemical influence was observed with a para-methyl phenoxy sulfonamide derivative. The compound with an endo-configuration at the C3 position displayed potent, double-digit nanomolar inhibitory activity. Conversely, its exo-configured counterpart showed only modest micromolar efficacy, representing a significant drop in potency. These findings collectively establish that the stereochemistry of substituents on the azabicyclo[3.2.1]octane ring is a critical determinant of molecular recognition and biological function.
Effects of Substituents at the N3-Position on Biological Activity
The nitrogen atom at the 3-position of the azabicyclo[3.2.1]octane skeleton is a key site for chemical modification, and alterations at this position can significantly modulate the pharmacological profile of the resulting derivatives. While the parent compound is 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine, studies on related tropane (B1204802) alkaloids (which share the 8-azabicyclo[3.2.1]octane core, where the nitrogen is at position 8, conceptually analogous to the N3-position for substitution effects) provide valuable insights into the role of the N-substituent.
In the context of dopamine (B1211576) transporter (DAT) inhibitors, the substituent on the bicyclic nitrogen has been a major focus for optimizing ligand-transporter selectivity. For a series of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives, modifications at this nitrogen position led to compounds with high affinity and selectivity for the DAT. For instance, the introduction of an 8-cyclopropylmethyl group resulted in a derivative with high selectivity for the serotonin (B10506) transporter (SERT) over the DAT. Similarly, an 8-(p-chlorobenzyl) derivative was found to be highly selective for the DAT over the norepinephrine (B1679862) transporter (NET).
The following table summarizes the effects of various N-substituents on the transporter selectivity of 3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives:
| N-Substituent | Primary Transporter Selectivity |
| Cyclopropylmethyl | SERT/DAT |
| p-Chlorobenzyl | NET/DAT |
These examples underscore the importance of the N3-substituent in fine-tuning the biological activity and selectivity of 3-azabicyclo[3.2.1]octane derivatives.
Modifications at the C8-Position and their Impact on Molecular Interactions
The C8-position of the 3-methyl-3-azabicyclo[3.2.1]octane ring system is another critical point for structural modification that can significantly influence the molecule's conformation and biological properties. A number of studies have explored the synthesis and conformational analysis of amides and esters derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines and their corresponding alcohols.
These studies, employing techniques such as NMR spectroscopy, have revealed that the bicyclic system in these derivatives typically adopts a chair-envelope conformation. The orientation of the substituent at the C8-position can influence the puckering of the piperidine ring within the bicyclic structure. For instance, in α-epimers of amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8α-amine, the piperidine ring is puckered at C8, which is thought to relieve steric interactions between the amido group and protons on the adjacent carbons.
Furthermore, some of these C8-modified derivatives have been investigated for their pharmacological effects. For example, 8β-benzoyloxy-3-methyl-3-azabicyclo[3.2.1]octane demonstrated significant analgesic activity in preclinical models. This suggests that the nature of the ester group at the C8-position is a key determinant of this biological effect.
The following table provides examples of modifications at the C8-position and their observed effects:
| C8-Modification | Observed Effect |
| Amide formation | Influences the puckering of the piperidine ring |
| Benzoyloxy ester | Confers analgesic activity |
These findings indicate that modifications at the C8-position can have a profound impact on both the conformational properties and the biological activity of 3-methyl-3-azabicyclo[3.2.1]octane derivatives.
SAR Investigations of Analogs with Varied Bridgehead Substitutions
Investigations into the structure-activity relationships of 3-azabicyclo[3.2.1]octane analogs have also extended to modifications at the bridgehead positions, particularly the replacement of the key amine functionality. In studies of cocaine analogs, where the 8-amino group of the tropane skeleton is considered a crucial pharmacophoric element for binding to monoamine transporters, it has been shown that this group is not, in fact, essential for inhibitory potency at the DAT and SERT.
Research on a broad class of 8-heterobicyclo[3.2.1]octane systems has demonstrated that the bridgehead nitrogen can be replaced with other atoms, such as oxygen, sulfur, or even a methylene (B1212753) group, with only a limited effect on the inhibition of DAT or SERT. This suggests that for this class of compounds, the primary interactions with the transporters are not solely dependent on the presence of a basic nitrogen at this position.
The table below illustrates the effect of replacing the bridgehead amine in a WIN35,428 analog:
| Bridgehead Atom/Group | Effect on DAT/SERT Inhibition |
| Oxygen (Ether) | Limited effect |
| Sulfur (Thioether) | Limited effect |
| Methylene | Limited effect |
These findings are significant as they expand the possibilities for designing novel transporter inhibitors based on the bicyclo[3.2.1]octane scaffold, indicating that a wider range of functional groups can be tolerated at this key position without a substantial loss of activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling has been applied to derivatives of 8-azabicyclo[3.2.1]octane to better understand the structural requirements for their biological activity. In a 3D-QSAR study of a series of 2(S)-amino-6-boronohexanoic acid derivatives as inhibitors of arginase I, the 8-azabicyclo[3.2.1]octane moiety was identified as a key structural feature contributing to inhibitory potency.
The QSAR models, which were developed using Comparative Molecular Field Analysis (CoMFA), provided insights into the steric and electrostatic fields around the molecules that are important for their interaction with the enzyme. The results indicated that the presence of a bulky group, such as the 8-azabicyclo[3.2.1]octane ring, near the alpha-carbon of the amino acid backbone has a positive effect on the inhibitory activity. This is exemplified by the most potent inhibitors in the dataset, which all contain this bicyclic moiety.
Furthermore, the electrostatic field analysis from the QSAR model highlighted the importance of polar groups with positive charge densities in the region of the amine of the 8-azabicyclo[3.2.1]octane ring. This suggests that this part of the molecule is involved in favorable electrostatic interactions with the target enzyme.
The following table summarizes the key findings from the 3D-QSAR study:
| Molecular Feature | Contribution to Inhibitory Activity |
| Bulky group (8-azabicyclo[3.2.1]octane) near Cα | Positive (Steric) |
| Polar groups with positive charge density near the bicyclic amine | Positive (Electrostatic) |
These QSAR findings provide a theoretical framework for understanding the observed SAR and can guide the rational design of new, more potent inhibitors based on the 3-azabicyclo[3.2.1]octane scaffold.
Pharmacological Investigations and Receptor Interaction Profiles
Interaction with Central Nervous System (CNS) Receptors
Dopamine (B1211576) D2-like Receptor Binding and Ligand Design
The 8-azabicyclo[3.2.1]octane (tropane) ring is a key structural element in the development of ligands targeting dopamine D2-like receptors (D2, D3, and D4). Research has focused on discovering subtype-selective ligands to modulate dopaminergic neurotransmission, which is implicated in various neuropsychiatric disorders. nih.govnih.gov
In ligand design, replacing a piperidine (B6355638) ring with a tropane (B1204802) scaffold has been shown to alter receptor selectivity. For instance, analogues of the D2-selective antagonist L741,626 were synthesized where the piperidine was replaced by a tropane ring. nih.govacs.org This structural modification reversed the parent compound's selectivity, resulting in a ligand with Ki values of 33.4 nM for D2 receptors and 15.5 nM for D3 receptors. nih.gov
Further structure-activity relationship (SAR) studies have explored how different N-substituents and aryl ring substitutions on the tropane scaffold affect binding affinity. The addition of 3-benzofurylmethyl-substituents has led to the discovery of several high-affinity D2R/D3R ligands. nih.govacs.org One such analogue demonstrated significantly high affinity with Ki values of 1.7 nM at D2R and 0.34 nM at D3R. nih.govacs.org These studies highlight the critical role of the tropane 8-position N-substituent in influencing binding affinity for D2-like receptor subtypes. nih.gov
| Compound Analogue | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) | Reference |
|---|---|---|---|
| Tropane analogue of L741,626 (Compound 31) | 33.4 | 15.5 | nih.gov |
| 4-Methylthiophenyl analogue (Compound 37) | 565 | 541 | nih.gov |
| Benzothiophene (B83047) analogue (Compound 41) | 12.9 | 3.62 | nih.gov |
| 3,4-Dichlorophenyl benzothiophene analogue (Compound 42) | 29.8 | 17.9 | nih.gov |
| 3-Benzofurylmethyl-substituted analogue (Compound 45) | 1.7 | 0.34 | nih.govacs.org |
Serotonin (B10506) Receptor (5-HT1A, 5-HT3) Affinity and Modulators
The 8-methyl-8-azabicyclo[3.2.1]octan-3-amine structure is recognized as a valuable pharmacophore for designing novel antipsychotic agents due to its high affinity for serotonin 5-HT1A and 5-HT3 receptors. msesupplies.com The unique bicyclic moiety confers distinct pharmacological properties that are advantageous in synthesizing complex pharmaceutical intermediates. msesupplies.com The development of antagonists for the 5-HT3 receptor, in particular, has utilized the 8-azabicyclo[3.2.1]octane scaffold. google.com
Neurotransmitter Transporter (Dopamine, Serotonin, Norepinephrine) Inhibition
Derivatives of the 8-azabicyclo[3.2.1]octane skeleton are extensively investigated as inhibitors of monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.govresearchgate.net These transporters are crucial for regulating neurotransmitter levels in the synapse, and their inhibition is a key mechanism for many therapeutic agents.
Structure-activity relationship studies on a series of 8-substituted-3-[2-(diarylmethoxyethylidenyl)]-8-azabicyclo[3.2.1]octane derivatives revealed that N-substitution on the bicyclic frame significantly influences affinity and selectivity. nih.gov For example, an 8-cyclopropylmethyl derivative was identified as a potent DAT inhibitor (Ki of 4.0 nM) and was highly selective, with a SERT/DAT selectivity ratio of 1060. nih.govresearchgate.net Similarly, an 8-chlorobenzyl derivative showed high selectivity for DAT over NET (NET/DAT ratio of 1358) with a DAT Ki of 3.9 nM. nih.govresearchgate.net Another fluorinated analogue demonstrated high binding affinity for NET (Ki ~9.5 nM) with significant selectivity over SERT (Ki ~550 nM) and DAT (Ki ~650 nM). thno.org
| Compound Derivative | DAT (Ki, nM) | SERT (Ki, nM) | NET (Ki, nM) | Selectivity Ratio | Reference |
|---|---|---|---|---|---|
| 8-Cyclopropylmethyl derivative (22e) | 4.0 | 4240 | - | SERT/DAT: 1060 | nih.govresearchgate.net |
| 8-Chlorobenzyl derivative (22g) | 3.9 | - | 5296 | NET/DAT: 1358 | nih.govresearchgate.net |
| [18F]NS12137 | ~650 | ~550 | ~9.5 | DAT/NET: ~68, SERT/NET: ~58 | thno.org |
Opioid Receptor Antagonism (Mu, Kappa) and Related Ligand Development
The 8-azabicyclo[3.2.1]octane scaffold has been instrumental in the development of opioid receptor antagonists, particularly for the kappa (κ) and mu (μ) opioid receptors. A series of 8-azabicyclo[3.2.1]octan-3-yloxy-benzamides were developed as potent and selective kappa opioid receptor (KOR) antagonists. researchgate.netnih.govnih.gov
One notable compound, AZ-MTAB, emerged from these studies as a selective KOR antagonist with an antagonistic activity (IC50) of 20 nM. nih.gov This compound demonstrated approximately 30-fold selectivity over the mu opioid receptor (MOR) and 400-fold selectivity over the delta opioid receptor (DOR). nih.gov Further modifications to the N-substitution of the benzamide (B126) series, such as including a cyclohexylurea (B1359919) moiety, produced analogues with enhanced in vitro opioid selectivity. researchgate.netnih.gov The 8-azabicyclo[3.2.1]octane structure has also been used to develop mu opioid receptor antagonists. google.comgoogle.com
| Compound | Target Receptor | Activity (IC50, nM) | Selectivity | Reference |
|---|---|---|---|---|
| Compound 3 | Kappa (κ) | 77 | μ:κ and δ:κ ratios >400 | nih.gov |
| Compound 6c | Kappa (κ) | 20 | μ:κ = 36, δ:κ = 415 | nih.gov |
| Compound 12 | Kappa (κ) | 172 | μ:κ ratio = 93, δ:κ ratio = >174 | researchgate.netnih.gov |
| AZ-MTAB | Kappa (κ) | 20 | ~30-fold vs MOR, ~400-fold vs DOR | nih.gov |
Enzyme Modulation Studies
N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
Inhibition of N-acylethanolamine-hydrolyzing acid amidase (NAAA) is a promising strategy for managing inflammation. nih.govnih.gov A novel class of potent, non-covalent NAAA inhibitors has been identified featuring a pyrazole (B372694) azabicyclo[3.2.1]octane structural core. nih.govacs.org
Through structure-activity relationship studies, the compound endo-ethoxymethyl-pyrazinyloxy-8-azabicyclo[3.2.1]octane-pyrazole sulfonamide (ARN19689) was discovered. nih.govnih.govacs.org This compound was found to inhibit human NAAA in the low nanomolar range with an IC50 value of 0.042 μM. nih.govnih.govacs.org Investigations into the SAR of this class revealed that linear alkyl chains on the phenyl ring connected to the azabicyclic portion generally produced more potent inhibitors compared to branched substituents. acs.org For example, derivatives with n-butyl (IC50 = 0.023 μM) and n-hexyl (IC50 = 0.019 μM) chains showed high potency. acs.org
| Compound Derivative | h-NAAA (IC50, μM) | Reference |
|---|---|---|
| ARN19689 (Compound 50) | 0.042 | nih.govnih.govacs.org |
| Ethyl substituted (Compound 37) | 0.051 | acs.org |
| n-Butyl substituted (Compound 39) | 0.023 | acs.org |
| n-Hexyl substituted (Compound 41) | 0.019 | acs.org |
| iso-Propyl substituted (Compound 38) | 0.744 | acs.org |
| iso-Butyl substituted (Compound 42) | 0.114 | acs.org |
Glycosidase Enzyme Inhibition
Research into the glycosidase enzyme inhibition potential of compounds related to 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine has been explored, although direct inhibitory activity of this specific molecule is not extensively documented in publicly available literature. Studies on analogous structures provide some insight. For instance, investigations into 3α-hydroxyphysoperuvine, a compound sharing the azabicyclo[3.2.1]octane core, revealed no significant glycosidase inhibition activity. Similarly, an olefin derivative synthesized from a related bicyclic amine also did not exhibit any inhibitory effects on glycosidase enzymes. uow.edu.au These findings suggest that the basic azabicyclo[3.2.1]octane skeleton may not be a primary pharmacophore for potent glycosidase inhibition without specific functionalization.
Modulation of Other Biological Targets (e.g., ATR inhibitors, mTORC1/2 kinase inhibitors)
The 3-azabicyclo[3.2.1]octane moiety is a recognized structural component in the design of inhibitors for other significant biological targets, notably in the fields of oncology and cellular signaling.
ATR Inhibitors:
The 8-oxa-3-azabicyclo[3.2.1]octane scaffold has been identified as a key component in the development of Ataxia Telangiectasia and Rad3-related (ATR) protein kinase inhibitors. google.com ATR is a crucial enzyme in the DNA damage response pathway, and its inhibition is a promising strategy in cancer therapy. researchgate.net While specific data on this compound is not detailed, the inclusion of the broader azabicyclo[3.2.1]octane structure in patented ATR inhibitors highlights its importance as a scaffold in this area of research. google.com
mTORC1/2 Kinase Inhibitors:
A notable application of a related scaffold is found in the potent and selective mTORC1/2 kinase inhibitor, PQR620. nih.govacs.org This compound incorporates a 3-oxa-8-azabicyclo[3.2.1]octan-8-yl group. nih.govacs.org The mechanistic target of rapamycin (B549165) (mTOR) is a key regulator of cell growth, proliferation, and survival, making it a significant target in cancer and neurological disorders. nih.govacs.org PQR620 has demonstrated potent anti-proliferative activity across numerous lymphoma cell lines. mdpi.com The azabicyclo[3.2.1]octane moiety in these complex molecules plays a critical role in achieving high affinity and selectivity for the mTOR kinase. nih.gov
The table below summarizes the inhibitory activities of compounds containing a related azabicyclo[3.2.1]octane scaffold against mTOR.
| Compound | Target | IC₅₀ (nM) | Cell Line |
| PQR620 | mTORC1/2 | 250 (median) | 56 lymphoma cell lines |
This table is interactive and can be sorted by clicking on the column headers.
It is important to note that the inhibitory activities described are for more complex molecules that contain the azabicyclo[3.2.1]octane core structure, and not for this compound itself.
Applications of 3 Methyl 3 Azabicyclo 3.2.1 Octan 8 Amine As a Synthetic Scaffold in Medicinal Chemistry Research
Building Block for Complex Molecules and Pharmacophores
The 3-azabicyclo[3.2.1]octane core is a privileged structure in drug design, and the addition of a methyl group at the 3-position and an amine at the 8-position creates a versatile building block for constructing more intricate molecules. The bicyclic system locks the substituents in defined spatial orientations, which is crucial for precise interaction with biological targets like receptors and enzymes.
This defined stereochemistry is essential for creating pharmacophores, the essential molecular features responsible for a drug's pharmacological activity. For instance, the related 8-methyl isomer (8-Methyl-8-azabicyclo[3.2.1]octan-3-amine) is a known pharmacophore for designing atypical antipsychotic drugs with high affinity for serotonin (B10506) receptors. msesupplies.com The 3-methyl isomer serves a similar purpose, offering a different spatial arrangement of the nitrogen atoms and the bicyclic framework for chemists to explore. The ketone precursor, 3-Methyl-3-azabicyclo[3.2.1]octan-8-one, is a versatile starting point, with the ketone group at C-8 serving as a handle for further chemical modifications, such as reduction to alcohols or conversion to oximes and other derivatives. researchgate.net
Precursor in the Synthesis of Specific Pharmaceutical Intermediates
3-Methyl-3-azabicyclo[3.2.1]octan-8-amine and its derivatives are key precursors in the synthesis of a variety of pharmaceutical intermediates. The amine group at the 8-position is a nucleophilic site that can be readily functionalized to introduce diverse chemical moieties. For example, amides derived from 3-methyl-3-azabicyclo[3.2.1]octan-8-amines have been synthesized and studied for their pharmacological potential. researchgate.net
The broader 3-azabicyclo[3.2.1]octane framework is found in compounds targeted for a range of therapeutic areas. Phenothiazine derivatives of the core scaffold have been synthesized for potential applications in pharmacology. nih.gov Similarly, the related 8-azabicyclo[3.2.1]octane scaffold has been used to develop antagonists for the vasopressin V1A receptor and modulators for the CCR5 receptor, indicating the therapeutic potential of this class of bicyclic amines. nih.govgoogle.com The availability of this scaffold allows medicinal chemists to synthesize libraries of compounds for screening and development of new drugs.
Design of Constrained Amino Acid Derivatives and Peptidomimetics
In peptide-based drug design, controlling the conformation of a peptide is critical for its activity. The incorporation of rigid structural elements is a common strategy to achieve this. The 3-azabicyclo[3.2.1]octane skeleton is an excellent scaffold for creating constrained amino acid derivatives. semanticscholar.orguni-regensburg.de When integrated into a peptide sequence, this rigid bicyclic structure limits the conformational freedom of the peptide backbone.
This approach is used to design peptidomimetics—molecules that mimic the structure and function of natural peptides but often have improved properties like enhanced stability and oral bioavailability. The 3-aza-6,8-dioxabicyclo[3.2.1]octane core, a related scaffold, has been successfully used to create dipeptide isosteres and mimetics of β-turns in peptides. nih.govresearchgate.net These peptidomimetics have been investigated as potential inhibitors for enzymes like HIV protease. nih.gov The this compound scaffold offers a similar template for creating novel, conformationally restricted peptide analogs with tailored biological activities.
Table 1: Application of Azabicyclo[3.2.1]octane Scaffolds in Peptidomimetics
| Scaffold Type | Application | Therapeutic Target Example |
|---|---|---|
| 3-Azabicyclo[3.2.1]octane | Constrained β-amino esters | General peptide research |
| 3-Aza-6,8-dioxabicyclo[3.2.1]octane | Dipeptide isosteres, β-turn mimetics | HIV Protease |
| 6-Amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids | Constrained α,γ- and α,δ-diamino acids | GABAa receptor (potential) |
Development of Novel Chemical Entities for Target Identification
The this compound scaffold is a valuable starting point for diversity-oriented synthesis (DOS), a strategy used to create libraries of structurally diverse small molecules. These libraries can be screened against various biological targets to identify novel chemical entities (NCEs) with therapeutic potential.
Research on the related 8-azabicyclo[3.2.1]octane scaffold has led to the discovery of potent and selective inhibitors for enzymes such as N-acylethanolamine-hydrolyzing acid amidase (NAAA), which is involved in inflammatory processes. acs.orgnih.gov In these studies, constraining a flexible piperidine (B6355638) core into the more rigid azabicyclo[3.2.1]octane scaffold resulted in a significant boost in potency. acs.org This highlights the advantage of using such bicyclic systems in drug discovery. Similarly, derivatives of the core tropane (B1204802) nucleus have been developed as inhibitors for the dopamine (B1211576) transporter (DAT). nih.gov By functionalizing the this compound core, researchers can generate novel compound libraries to explore new chemical space and identify leads for a wide range of biological targets.
Table 2: Examples of Drug Targets for Azabicyclo[3.2.1]octane Derivatives
| Scaffold | Derivative Class | Biological Target | Therapeutic Area |
|---|---|---|---|
| 8-Azabicyclo[3.2.1]octane | Pyrazole (B372694) Sulfonamides | N-acylethanolamine-hydrolyzing acid amidase (NAAA) | Inflammation |
| 8-Azabicyclo[3.2.1]octane | Propanamides | Vasopressin V1A Receptor | Various |
| 8-Methyl-8-azabicyclo[3.2.1]octan-3-amine | Various | 5-HT1A and 5-HT3 Serotonin Receptors | Neuropsychiatric Disorders |
| 6-Azabicyclo[3.2.1]octane | 3β-Aryl-2-carbomethoxy derivatives | Dopamine Transporter (DAT) | CNS Disorders |
Advanced Analytical Methods for Research and Characterization
High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomer Resolution
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of chemical compounds and for separating stereoisomers. mdpi.com For 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine, the primary challenge lies in the resolution of its diastereomers, the exo and endo forms, which arise from the orientation of the amine group at the C8 position of the bicyclic system.
The separation of these diastereomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, are widely recognized for their effectiveness in resolving a broad range of enantiomeric and diastereomeric compounds, including chiral amines. yakhak.orgmdpi.com The separation mechanism relies on the differential transient interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions) between the diastereomers and the chiral selector of the CSP.
In a typical normal-phase HPLC method, a mobile phase consisting of a non-polar solvent like hexane (B92381) and a polar modifier such as ethanol (B145695) or isopropanol (B130326) is used. nih.gov The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often crucial to reduce peak tailing and improve the chromatographic peak shape of basic compounds by minimizing interactions with residual acidic silanol (B1196071) groups on the silica (B1680970) support. mdpi.com Method development involves optimizing the mobile phase composition and flow rate to achieve baseline separation of the diastereomer peaks, which is essential for accurate quantification.
Table 1: Illustrative HPLC Method Parameters for Diastereomer Resolution
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane:Ethanol:Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temp. | 25 °C |
Under such conditions, the two diastereomers would exhibit distinct retention times, allowing for their individual quantification and the determination of the diastereomeric ratio in a synthesized batch.
Table 2: Representative Chromatographic Results
| Compound Diastereomer | Retention Time (min) | Resolution (Rs) |
| endo-isomer | 8.5 | \multirow{2}{*}{> 2.0} |
| exo-isomer | 10.2 |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical tool that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to confirm the molecular weight of synthesized compounds, providing unequivocal evidence of their identity.
For this compound, a reversed-phase LC method using a C18 column is commonly employed. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acidic modifier such as formic acid or acetic acid. The acidic modifier serves to protonate the amine functional groups, which improves chromatographic peak shape on silica-based columns and enhances ionization efficiency for mass spectrometry detection.
The LC system is coupled to a mass spectrometer, most commonly equipped with an electrospray ionization (ESI) source. In positive ion mode (ESI+), the analyte molecules are protonated in the ESI source before entering the mass analyzer. For this compound, this process generates a protonated molecule, [M+H]⁺. The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), and the detected value is compared against the theoretical calculated mass to confirm the compound's identity.
Table 3: Molecular Confirmation via LC-MS
| Parameter | Description |
| Chemical Formula | C₈H₁₆N₂ |
| Exact Monoisotopic Mass | 140.1313 u |
| Ionization Mode | Electrospray Ionization (Positive) |
| Ion Observed | [M+H]⁺ |
| Theoretical m/z | 141.1386 |
| Observed m/z | 141.1385 (Example) |
The high accuracy of modern mass spectrometers allows for the confirmation of the elemental composition, providing a high degree of confidence in the structural assignment. Further fragmentation using tandem mass spectrometry (MS/MS) can provide additional structural information. nih.gov
Quality Control and Analytical Validation in Research Scale Synthesis
While comprehensive validation according to regulatory guidelines is reserved for later stages of drug development, the principles of analytical validation are crucial even at the research scale to ensure the reliability and reproducibility of scientific data. nih.gov Quality control for a research-scale synthesis of this compound involves applying validated or qualified analytical methods to confirm the identity, purity, and diastereomeric ratio of the final product.
The HPLC and LC-MS methods described previously would form the basis of the analytical quality control strategy. The validation of these methods, even in an abbreviated form for research purposes, should demonstrate that they are suitable for their intended purpose.
Key validation characteristics include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as starting materials, reagents, by-products, or other diastereomers. For the HPLC method, this is demonstrated by achieving baseline resolution between the diastereomer peaks and any impurities.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. This is important for accurately quantifying impurities.
Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by analyzing samples with known concentrations.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is critical for the control of impurities.
Table 4: Summary of Analytical Validation Parameters for Research QC
| Validation Parameter | Purpose | Typical Acceptance Criterion (Research) |
| Specificity | Ensure correct identification and separation from impurities. | Peak purity analysis; Resolution (Rs) > 1.5 |
| Linearity | Enable accurate quantitation. | Correlation coefficient (r²) > 0.99 |
| Accuracy | Ensure the measured value is close to the true value. | Recovery within 98-102% |
| Precision | Demonstrate method reproducibility. | Relative Standard Deviation (RSD) < 2% |
| LOQ | Define the lower limit for reliable quantitation. | Signal-to-Noise ratio ≥ 10 |
By implementing these quality control and validation principles, researchers can ensure that the this compound produced is of sufficient quality and that the analytical data generated is accurate and reliable for subsequent research and development activities.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes and Sustainable Chemistry for the Scaffold
The development of efficient and environmentally benign synthetic pathways to the 3-azabicyclo[3.2.1]octane core is a critical area for future research. While classical methods exist, a focus on sustainable chemistry is paramount for advancing the utility of this scaffold.
Future investigations are anticipated to explore catalytic and enantioselective approaches to construct the 8-azabicyclo[3.2.1]octane framework from readily available starting materials. Methodologies that leverage asymmetric catalysis would be particularly valuable, offering stereocontrolled access to specific isomers. The growing demand for greener chemical processes will likely drive research into solvent-free synthetic methods, which not only align with the principles of green chemistry but can also lead to improved reaction efficiencies.
One promising direction involves the one-pot aminocyclization of biomass-derived feedstocks. For instance, the conversion of 2,5-tetrahydrofurandimethanol, a bio-based diol, into the related 8-oxa-3-azabicyclo[3.2.1]octane scaffold using ammonia (B1221849) and a heterogeneous catalyst highlights a potential strategy that could be adapted for the synthesis of the 3-azabicyclo[3.2.1]octane core. Such methods, which utilize renewable resources and minimize waste, are at the forefront of sustainable chemical synthesis.
Further research into intramolecular cyclization reactions of functionalized piperidine (B6355638) or cyclopentane (B165970) precursors could also yield novel and efficient routes to the desired scaffold. The exploration of palladium-catalyzed intramolecular cyclizations, for example, has shown promise in the synthesis of related azabicyclic systems.
Deeper Computational Modeling of Molecular Dynamics and Interactions
Computational modeling is a powerful tool for understanding the conformational behavior and interaction profiles of complex molecules. For 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine and its derivatives, deeper computational studies can provide invaluable insights that guide synthetic efforts and biological testing.
Molecular dynamics (MD) simulations can be employed to explore the conformational landscape of the 3-azabicyclo[3.2.1]octane scaffold. These simulations can predict the preferred conformations of the molecule in different environments, such as in solution or when interacting with a biological target. Understanding the dynamic behavior of the bicyclic system is crucial for designing derivatives with optimized binding affinities and specificities.
Furthermore, quantitative structure-activity relationship (QSAR) studies can be performed on a series of this compound analogs to develop predictive models for their biological activity. By correlating structural features with biological data, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can identify key steric and electronic properties that govern receptor binding. Such models can guide the design of new analogs with enhanced potency and selectivity.
Exploration of New Derivatization Chemistries
The primary amine at the 8-position of the 3-Methyl-3-azabicyclo[3.2.1]octane scaffold serves as a versatile handle for a wide range of derivatization reactions. Future research will undoubtedly focus on exploring new chemistries to generate libraries of novel compounds with diverse functionalities.
A significant area of exploration is the synthesis of amides from 3-methyl-3-azabicyclo[3.2.1]octan-8α(β)-amines. The reaction of the amine with various carboxylic acids or their activated derivatives can produce a wide array of amides with potentially interesting biological properties. The development of efficient and mild amidation methods, including solvent-free approaches, will be crucial for the parallel synthesis of amide libraries. Microwave-assisted synthesis has also been shown to significantly reduce reaction times for amide formation on similar scaffolds.
Beyond simple amides, the exploration of other derivatization reactions, such as sulfonylation, urea (B33335) formation, and reductive amination, will expand the chemical space accessible from this scaffold. The synthesis of sulfonamides, for instance, has been shown to be a fruitful strategy in the development of inhibitors for various enzymes. The ability to introduce a diverse range of substituents at the 8-position will be key to unlocking the full therapeutic potential of this compound.
Advanced Biophysical Studies of Receptor Interactions
A critical aspect of future research on this compound and its derivatives will be the detailed investigation of their interactions with biological receptors. Advanced biophysical techniques can provide a wealth of information about the binding kinetics, thermodynamics, and structural basis of these interactions.
Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantitatively measure the binding affinity and kinetics of novel ligands for their target receptors. These methods provide crucial data for structure-activity relationship studies and can help to identify compounds with optimal binding profiles.
For promising derivatives that exhibit high affinity for a particular receptor, structural biology techniques like X-ray crystallography and cryo-electron microscopy can be employed to determine the three-dimensional structure of the ligand-receptor complex. This atomic-level information is invaluable for understanding the molecular basis of recognition and for guiding the rational design of next-generation compounds with improved properties.
Furthermore, the development of fluorescently labeled probes based on the this compound scaffold could enable the study of receptor dynamics and localization in living cells. These tools would provide a deeper understanding of the biological roles of the targeted receptors and the mechanism of action of the developed ligands. The investigation of analogs as antagonists for various receptors, such as the kappa opioid receptor, has been a fruitful area of research for the broader 8-azabicyclo[3.2.1]octane class.
Q & A
Q. What are the common synthetic routes for 3-Methyl-3-azabicyclo[3.2.1]octan-8-amine?
The synthesis of bicyclic amines like this compound often involves intramolecular cyclization or rearrangement strategies. Key methodologies include:
- Beckmann rearrangement : Used to convert ketoximes to amides, forming the bicyclic core (e.g., ).
- Catalytic asymmetric Rautenstrauch reaction : Enables enantioselective synthesis of intermediates, critical for stereochemical control .
- Palladium-catalyzed cyclization : Efficient for constructing the bicyclic scaffold under controlled temperature and solvent conditions ( ). Reaction optimization (pH, solvent polarity, and temperature) is essential to minimize side products. Characterization via NMR and HPLC ensures purity and structural fidelity .
Q. Which spectroscopic techniques are employed for structural elucidation?
A combination of advanced spectroscopic methods is used:
| Technique | Purpose | Example Data |
|---|---|---|
| ¹H/¹³C NMR | Assign stereochemistry and confirm ring substituents | reports distinct shifts for 8α/8β isomers. |
| X-ray diffraction | Resolve absolute configuration | Used in for crystallographic analysis. |
| IR spectroscopy | Identify functional groups (e.g., -OH, -NH) | highlights hydroxyl stretching frequencies. |
| HPLC-MS | Verify purity and molecular weight | Applied in for synthetic intermediates. |
Q. What safety protocols are recommended for handling this compound?
- Acute toxicity : Classified under H302 (oral toxicity); use PPE (gloves, lab coats) and fume hoods .
- Skin/eye irritation : H315/H319 warnings; immediate rinsing with water for exposure .
- Storage : Stable under inert conditions; avoid moisture and high temperatures ().
Advanced Research Questions
Q. How are stereochemical challenges addressed during synthesis?
Stereochemical control is achieved via:
- Chiral auxiliaries : Enantiopure precursors (e.g., camphor derivatives) guide asymmetric synthesis ( ).
- Catalytic asymmetric methods : Rhodium or palladium catalysts induce enantioselectivity in cycloadditions ( ).
- Dynamic kinetic resolution : Balances reaction rates to favor a single enantiomer ( ). Post-synthesis, chiral HPLC or VCD spectroscopy validates enantiomeric excess .
Q. How can conflicting pharmacological data (e.g., partial vs. full agonism) be resolved?
Contradictions in activity (e.g., ’s partial agonism of BIMU derivatives) require:
- Structure-Activity Relationship (SAR) studies : Systematic modification of substituents (e.g., benzyl vs. methyl groups) to isolate key pharmacophores.
- Binding assays : Radioligand displacement experiments (e.g., 5-HT4 receptor studies in ) to quantify affinity and efficacy.
- Computational modeling : Molecular docking to predict interactions with target receptors (e.g., ’s sulfonyl-triazole derivatives).
Q. What role does this scaffold play in asymmetric catalysis?
The rigid bicyclic structure serves as a chiral framework in organocatalysts:
- Proline derivatives : Functionalized amines (e.g., ’s thioureas) catalyze aldol reactions with moderate enantioselectivity.
- Ligand design : 2-Azabicyclo[3.2.1]octane cores enhance steric and electronic tuning in transition-metal catalysts . Challenges include improving enantiomeric ratios (e.g., 90:10 er in ) via substituent optimization.
Q. How are thermodynamic properties leveraged in reaction design?
- Solvent selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates in SN2 reactions ().
- Temperature control : Exothermic steps (e.g., ring-closing metathesis in ) require gradual heating to avoid decomposition.
- Vapor pressure data : Predicts distillation feasibility for purification ().
Data Contradiction Analysis
Resolving discrepancies in synthetic yields across studies
Variability in yields (e.g., 34–86% in ) arises from:
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
